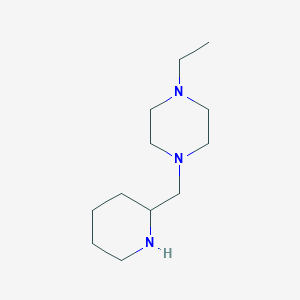

1-Ethyl-4-(piperidin-2-ylmethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(piperidin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13-12/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOITPSEWNVZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Significance of Piperazine and Piperidine Core Structures in Chemical Biology and Medicinal Chemistry

The piperazine (B1678402) and piperidine (B6355638) rings are considered "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can serve as ligands for a diverse array of biological receptors. researchgate.netnih.govresearchgate.net Their prevalence in approved drugs underscores their strategic importance in the development of new therapeutic agents. ingentaconnect.com

Piperazine , a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, offers a versatile platform for drug design. Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, allow medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net The two nitrogen atoms provide sites for substitution, enabling the creation of diverse chemical libraries with a wide range of biological activities. researchgate.net Derivatives of piperazine are known to exhibit numerous pharmacological effects, including anticancer, antidepressant, antiviral, and antipsychotic properties. researchgate.netmdpi.commdpi.com

Piperidine , a saturated six-membered heterocycle with a single nitrogen atom, is another cornerstone of pharmaceutical development. nih.gov This scaffold is present in over twenty classes of pharmaceuticals and a vast number of natural alkaloids. nih.gov The piperidine ring's chair conformation allows for specific spatial arrangements of substituents, which is crucial for precise interactions with biological targets. Piperidine derivatives have demonstrated a broad spectrum of activities, including analgesic, antihistaminic, and antipsychotic effects. mdpi.com

The combination of these two potent scaffolds into a single molecule, as seen in piperazine-piperidine hybrids, presents an intriguing strategy for developing novel chemical entities with potentially unique pharmacological profiles.

Contextualizing 1 Ethyl 4 Piperidin 2 Ylmethyl Piperazine Within Privileged Heterocyclic Systems

1-Ethyl-4-(piperidin-2-ylmethyl)piperazine (CAS 896053-48-8) represents a distinct chemical entity that marries the structural features of both piperazine (B1678402) and piperidine (B6355638). guidechem.comnih.govchemenu.com This hybrid structure positions it within the realm of privileged heterocyclic systems, suggesting a high potential for biological activity. The ethyl group on one of the piperazine nitrogens and the piperidin-2-ylmethyl linker introduce specific steric and electronic features that can influence its interaction with target proteins.

While direct and extensive research on this compound is not widely published, the significance of its structural components is well-documented in related molecules. For instance, the closely related scaffold, 1-methyl-4-(piperidin-4-yl)piperazine, is a key component in several FDA-approved drugs, including the kinase inhibitors Gilteritinib and Brigatinib. mdpi.com This highlights the pharmaceutical industry's interest in this combined piperazine-piperidine motif.

Below is a table comparing this compound with related, biologically relevant structures.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Known Relevance |

| This compound | 896053-48-8 | C12H25N3 | Ethyl group on piperazine; piperidin-2-ylmethyl linker | Research chemical |

| 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0 | C10H21N3 | Methyl group on piperazine; piperidin-4-yl linker | Component of FDA-approved drugs |

| 1-Ethyl-4-piperidin-4-yl-piperazine | 435341-92-7 | C11H23N3 | Ethyl group on piperazine; piperidin-4-yl linker | Chemical intermediate |

Current Research Trends and Unexplored Avenues for 1 Ethyl 4 Piperidin 2 Ylmethyl Piperazine

Foundational Synthesis of Piperazine Ring Systems

The construction of the piperazine core is a critical first step in the synthesis of this class of compounds. Various methods have been developed to efficiently form this six-membered heterocyclic ring.

Cyclization Reactions for Piperazine Core Construction

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide a direct route to the piperazine nucleus. mdpi.comrsc.org These reactions typically involve the formation of two new carbon-nitrogen bonds to close the ring. A common strategy involves the reaction of a diamine with a dielectrophile. For instance, the condensation of an N-substituted ethylenediamine (B42938) with a 1,2-dihaloethane derivative can yield a piperazine ring. The choice of substituents on both the diamine and the dielectrophile allows for the introduction of various functionalities into the final piperazine structure.

Recent advancements have explored catalyst-driven cyclization reactions to improve efficiency and yield. rsc.org Gold-catalyzed cyclization of alkynylamines and palladium-catalyzed cyclization of propargyl units with diamines have emerged as powerful methods for constructing substituted piperazines. rsc.orgorganic-chemistry.org Additionally, photoredox catalysis has been employed in the cyclization of α-aminyl radicals with imines to form the piperazine ring under mild conditions. mdpi.com

A notable method involves the reductive cyclization of dioximes. mdpi.com This approach begins with the double Michael addition of nitrosoalkenes to primary amines, forming bis(oximinoalkyl)amines. Subsequent catalytic hydrogenation of the dioxime intermediate leads to the formation of the piperazine ring, often with high stereoselectivity. mdpi.com

Utilization of Bis-(2-chloroethyl)amine and Related Precursors

A widely utilized and industrially scalable method for synthesizing the piperazine ring involves the use of bis-(2-chloroethyl)amine or its hydrochloride salt. nih.gov This precursor readily reacts with primary amines or anilines to form the piperazine ring through a double N-alkylation process. The reaction is typically carried out at elevated temperatures, often in a solvent-free environment or using a high-boiling solvent like diethylene glycol monomethyl ether. acgpubs.orgresearchgate.net

The reaction of an aniline (B41778) with bis-(2-chloroethyl)amine hydrochloride is a common approach to N-arylpiperazines. researchgate.net This method has been optimized for industrial production, with reaction temperatures ranging from 100-200°C and reaction times from 4 to 48 hours. The crude product is often purified by recrystallization from solvents like methanol (B129727) or n-butanol.

| Precursor | Reactant | Conditions | Product |

| Bis-(2-chloroethyl)amine HCl | Substituted Aniline | 100-200°C, 4-48h | N-Arylpiperazine |

| Bis-(2-chloroethyl)amine HCl | Ethyl 5-aminobenzofuran-2-carboxylate | Elevated Temperature | Piperazine derivative |

| Bis-(2-chloroethyl)amine HCl | 2-((2,4-Dimethylphenyl)thio)aniline | 110°C, 48h, DMF | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine |

Introduction of the Ethyl and Piperidin-2-ylmethyl Moieties

Once the piperazine ring is formed, the next synthetic challenge is the selective introduction of the ethyl and piperidin-2-ylmethyl groups onto the nitrogen atoms.

N-Alkylation Strategies for Piperazine Derivatives

N-alkylation is a fundamental transformation in amine chemistry and is extensively used for the functionalization of piperazine. mdpi.com This method typically involves the reaction of a piperazine derivative with an alkyl halide, such as ethyl iodide or a suitable piperidin-2-ylmethyl halide, in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions, such as over-alkylation.

For the synthesis of this compound, a sequential alkylation approach can be employed. Starting with piperazine, a monosubstituted intermediate is first prepared by reacting it with one of the alkylating agents, followed by purification and subsequent reaction with the second alkylating agent. The use of protecting groups can be advantageous to ensure selective mono-alkylation at each step.

| Piperazine Derivative | Alkylating Agent | Conditions | Product |

| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Base | Flibanserin |

| Secondary amine 6 | Alkyl bromide 11 | Base | Intermediate 12d |

| Norfloxacin/Ciprofloxacin | 1-(2-chloroethyl)piperidine | K2CO3, DMF | 7-(4-(2-(piperidin-1-yl)ethyl)piperazin-1-yl) derivative |

Reductive Amination Approaches in Piperazine Synthesis

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is particularly useful for introducing substituted alkyl groups onto the piperazine nitrogen. mdpi.comthieme-connect.com This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of a piperazine with an aldehyde or ketone, followed by in-situ reduction of the iminium ion to the corresponding amine.

To synthesize this compound, a piperazine derivative could be reacted with piperidine-2-carbaldehyde (B177073) under reductive amination conditions. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. thieme-connect.comnih.gov Hydrogen gas with a metal catalyst (e.g., Palladium on carbon) can also be employed, especially in continuous-flow systems, offering a greener alternative. thieme-connect.com

| Amine | Carbonyl Compound | Reducing Agent | Product |

| 2-(piperazin-1-yl)ethanamine derivative | N-methyl-4-piperidone | NaBH(OAc)₃ | Polyamine PA2 |

| Piperazine derivative 6 | (S)-1-Boc-piperidine-2-carbaldehyde | Not specified | Intermediate 19a |

| 1-(1,4-benzodioxine-6-yl)piperazine | 4-fluorobenzaldehyde | Not specified | 6-(4-[4-fluorobenzyl]piperazine-1-yl) derivative |

Nucleophilic Substitution Reactions for Functionalization

Nucleophilic substitution reactions provide another avenue for the functionalization of the piperazine ring. In this context, the nitrogen atoms of piperazine act as nucleophiles, attacking an electrophilic carbon center. For example, a piperazine derivative can react with a molecule containing a good leaving group, such as a tosylate or mesylate, attached to the desired ethyl or piperidin-2-ylmethyl fragment.

| Nucleophile | Electrophile | Conditions | Product |

| Piperazine | Pentafluoropyridine | Na₂CO₃, Acetonitrile | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine |

| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | Not specified | Intermediate 57 |

Advanced Derivatization and Scaffold Modification Techniques

The piperazine and piperidine cores are versatile scaffolds amenable to a wide range of chemical modifications. These transformations are crucial for developing analogues with tailored properties and for constructing more complex molecular architectures.

Oxidation and Reduction Reactions of the Piperazine and Piperidine Rings

The nitrogen-containing heterocyclic rings in the target compound can undergo various oxidation and reduction reactions, allowing for significant structural and functional modifications.

Oxidation Reactions: The oxidation of the piperazine ring can lead to several products depending on the reagents and reaction conditions. N-oxidation, which forms piperazine N-oxides, can be achieved using oxidizing agents like hydrogen peroxide or peracids. ambeed.com More extensive oxidation can occur at the carbon atoms adjacent to the nitrogen. For instance, oxidation with mercury(II)-EDTA has been shown to convert 1-benzylpiperazine (B3395278) derivatives into piperazine-2,3-diones in moderate yields. researchgate.net Atmospheric oxidation of piperazine, initiated by hydroxyl radicals, has been studied theoretically and experimentally, showing pathways that lead to the formation of cyclic imines (like 1,2,3,6-tetrahydropyrazine), cyclic amides, and ring-opened products. acs.orgchemrxiv.orgnih.gov

Reduction Reactions: The piperidine ring is commonly synthesized via the reduction of pyridine (B92270) precursors. nih.gov Catalytic hydrogenation is a prevalent method, employing catalysts such as nickel, rhodium, or palladium to reduce the aromatic pyridine ring to a saturated piperidine ring. dtic.milorganic-chemistry.org This process can often be performed with high stereoselectivity. whiterose.ac.ukyoutube.com Alternatively, substituted piperidones can serve as intermediates, which are then reduced to the corresponding piperidines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil

| Ring System | Transformation | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Piperazine | N-Oxidation | Hydrogen Peroxide (H₂O₂) | Piperazine N-oxide | ambeed.com |

| Piperazine | C,C-Dioxidation | Mercury(II)-EDTA | Piperazine-2,3-dione | researchgate.net |

| Piperazine | Atmospheric Oxidation | OH Radical | Cyclic imine, cyclic amide | acs.orgchemrxiv.org |

| Pyridine (to Piperidine) | Reduction | H₂ with Ni, Rh/C, or Pd/C | Piperidine | dtic.milorganic-chemistry.org |

| Piperidone (to Piperidine) | Reduction | LiAlH₄ or NaBH₄ | Piperidine | dtic.mil |

Carbonylation and Other Functional Group Interconversions

Functional group interconversions are essential for fine-tuning the chemical properties of piperazine and piperidine derivatives. While direct carbonylation of the C-H bonds of the saturated rings is challenging, functionalization often occurs at the nitrogen atoms or through manipulation of existing substituents.

Acylation of the nitrogen atoms in the piperazine ring is a common transformation, used to introduce carbonyl-containing groups. This is a key step in the synthesis of many complex pharmaceutical agents. nih.gov For the piperidine ring, various interconversions can be performed on substituted precursors. For example, nucleophilic substitution reactions on N-protected 2-acyloxypiperidines can introduce new alkyl groups at the C2 position. acs.org Another strategy involves the introduction of a carboxyl group through cyanohydrin synthesis, which can be applied to piperidine molecules. researchgate.net These methods allow for the conversion of simple piperidine scaffolds into more complex derivatives like piperidinecarboxylic acids. researchgate.net

| Ring System | Starting Functionality | Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|

| Piperazine | Secondary Amine (N-H) | Acyl Chloride / Carboxylic Acid | N-Acyl (Amide) | nih.gov |

| Piperidine | 2-Acyloxy | Silyl Enolates / Metal Triflates | 2-Alkyl | acs.org |

| Piperidine | Ketone | Cyanohydrin Synthesis | Carboxylic Acid | researchgate.net |

Stereoselective Synthetic Protocols for Chirality Control

The 2-substituted piperidine moiety in this compound contains a stereocenter, making stereoselective synthesis a critical consideration for accessing enantiomerically pure analogues. Several advanced strategies have been developed to control the stereochemistry of the piperidine ring.

One approach is the kinetic resolution of racemic piperidines. For instance, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-butyllithium/sparteine. rsc.org This method involves asymmetric deprotonation followed by trapping with an electrophile to generate a new stereocenter. rsc.org

Asymmetric catalysis offers a direct route to enantioenriched piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov Another innovative method involves an enantioselective δ C-H cyanation of acyclic amines mediated by a chiral copper catalyst. nih.gov This radical-mediated reaction introduces a nitrile group at a distal position, which facilitates a subsequent cyclization to form enantioenriched piperidines. nih.gov Furthermore, the diastereoselective hydrogenation of substituted pyridines is a powerful method to produce cis-piperidines, which can subsequently be transformed into their trans-diastereoisomers through base-mediated epimerization. whiterose.ac.uk

| Method | Key Reagent/Catalyst | Stereochemical Control | Applicability | Reference |

|---|---|---|---|---|

| Kinetic Resolution | n-BuLi / (+)-Sparteine | Separation of enantiomers | Racemic 2-arylpiperidines | rsc.org |

| Asymmetric Catalysis | Rh-catalyst | Enantioselective C-C bond formation | Synthesis of 3-substituted piperidines | nih.gov |

| Asymmetric C-H Functionalization | Chiral Cu-catalyst | Enantioselective C-H cyanation | Synthesis from acyclic amines | nih.gov |

| Diastereoselective Reduction | H₂ / Heterogeneous Catalyst | Substrate-controlled diastereoselectivity | Synthesis from substituted pyridines | whiterose.ac.uk |

Novel Synthetic Protocols Applied to Piperazine and Piperidine Derivatives

Recent research has focused on developing more efficient, sustainable, and powerful synthetic methods for constructing and functionalizing piperazine and piperidine derivatives.

Recent Advances in Eco-friendly and Efficient Synthesis Routes

In line with the principles of green chemistry, several eco-friendly and highly efficient synthetic routes have been established. For piperazine synthesis, a one-pot, one-step procedure has been developed for preparing monosubstituted piperazines from a protonated piperazine salt. nih.gov This method avoids the traditional multi-step protect-react-deprotect sequence and utilizes a reusable heterogeneous catalyst, enhancing its sustainability. nih.gov Photoredox catalysis using organic photocatalysts also presents a green approach for the C–H functionalization of piperazines, avoiding the use of potentially toxic and expensive transition-metal catalysts. mdpi.com

For piperidine synthesis, a modular two-step process combining biocatalytic C-H oxidation with radical cross-coupling has been introduced. news-medical.net This streamlined approach avoids the need for protecting groups and costly precious metal catalysts. news-medical.net Additionally, transfer hydrogenation protocols using reagents like borane-ammonia offer a practical alternative to methods requiring high-pressure hydrogen gas, improving operational safety and simplicity. organic-chemistry.org

| Ring System | Methodology | Key Features | Reference |

|---|---|---|---|

| Piperazine | One-Pot Synthesis | No protecting groups, reusable catalyst | nih.gov |

| Piperazine | Organic Photoredox Catalysis | Metal-free, sustainable C-H functionalization | mdpi.com |

| Piperidine | Biocatalysis + Radical Cross-Coupling | Streamlined, protection-free, avoids precious metals | news-medical.net |

| Piperidine | Transfer Hydrogenation | Avoids high-pressure H₂ gas | organic-chemistry.org |

Strategic Coupling Reactions for Complex Architectures

Strategic coupling reactions are indispensable tools for constructing complex molecules containing piperazine and piperidine cores. For the synthesis of N-arylpiperazines, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are widely used to form the C-N bond between the piperazine nitrogen and an aromatic ring. nih.govmdpi.com These methods are fundamental in medicinal chemistry for creating diverse libraries of drug candidates. mdpi.com

More recent advances focus on the direct functionalization of C-H bonds. Photoredox catalysis enables the direct C–H arylation and heteroarylation of N-Boc protected piperazines, providing a powerful method to couple the piperazine ring with various aromatic systems. mdpi.com For piperidines, a combination of biocatalytic C-H oxidation followed by nickel-electrocatalyzed radical cross-coupling allows for the efficient formation of new carbon-carbon bonds at specific positions on the ring. news-medical.net Multicomponent reactions also offer a highly efficient strategy, such as a four-component reaction involving a Diels-Alder cycloaddition to rapidly assemble complex and polysubstituted piperidone scaffolds. researchgate.net

| Reaction Type | Catalyst/Reagent | Bond Formed | Application | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium Catalyst | Aryl C-N | Synthesis of N-Arylpiperazines | nih.gov |

| Photoredox C-H Arylation | Photocatalyst (e.g., Iridium complex) | Aryl C-C | Direct functionalization of N-Boc piperazine | mdpi.com |

| Radical Cross-Coupling | Nickel Electrocatalysis | Alkyl C-C | Functionalization of piperidines | news-medical.net |

| Multicomponent Reaction (Diels-Alder) | - | Multiple C-C bonds | Rapid assembly of complex piperidones | researchgate.net |

Molecular Geometry and Conformational Analysis

The geometry of this compound is defined by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles. This geometry is not static; the molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to predict the electronic structure of molecules. jksus.org A key application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the arrangement with the lowest possible energy, known as the ground-state geometry. acs.org For a molecule like this compound, a DFT calculation, typically using a functional like B3LYP or WB97XD combined with a basis set such as 6-311++G**, would be performed to obtain this optimized structure. jksus.org The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) Note: The following data are illustrative examples of what a DFT calculation would yield, as specific literature for this compound is unavailable.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-N (piperazine ring) | ~1.46 Å |

| C-C (piperazine ring) | ~1.53 Å | |

| C-N (piperidine ring) | ~1.47 Å | |

| C-C (piperidine ring) | ~1.54 Å | |

| N-C (ethyl group) | ~1.47 Å | |

| Bond Angles | C-N-C (piperazine) | ~110° |

| C-N-C (piperidine) | ~112° | |

| Dihedral Angles | C-N-C-C (ring torsion) | ~±55° (Chair) |

Saturated six-membered heterocyclic rings like piperidine and piperazine predominantly adopt a "chair" conformation, which minimizes angular strain and torsional strain from eclipsing hydrogen atoms. It is the most stable arrangement for these systems. researchgate.netrsc.org In this compound, both the piperazine and piperidine rings are expected to exist in stable chair conformations.

Substituents on these rings prefer to occupy equatorial positions to minimize steric hindrance with the rest of the ring (1,3-diaxial interactions). Therefore, in the lowest-energy conformer of this compound, it is predicted that:

The ethyl group on the piperazine nitrogen will be in an equatorial position.

The piperidin-2-ylmethyl group attached to the other piperazine nitrogen will also favor an equatorial orientation.

The methylene-piperazine bridge on the piperidine ring (at the C2 position) will likely also adopt an equatorial position to reduce steric clash.

Electronic Structure and Quantum Chemical Properties

The electronic properties of a molecule govern its reactivity, polarity, and spectroscopic characteristics. Computational methods provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, which have lone pairs of electrons, making them the primary sites of nucleophilicity. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) Note: These values are typical for similar saturated amine structures and are for illustration only.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.0 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity |

| LUMO | ~ +1.5 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |

| HOMO-LUMO Gap (ΔE) | ~ 7.5 eV | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed description of bonding and orbital interactions within a molecule. nih.gov It transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling Lewis structures. youtube.com

A key aspect of NBO analysis is the examination of "hyperconjugative" interactions, which involve the donation of electron density from a filled (donor) orbital to a nearby empty (acceptor) antibonding orbital. nih.gov These interactions stabilize the molecule. For this compound, significant stabilizing interactions would likely include the delocalization of electron density from the nitrogen lone pairs (n) into adjacent antibonding C-C or C-H orbitals (σ*). The analysis quantifies the energy of these interactions, providing insight into the molecule's electronic stability. NBO analysis also calculates the natural atomic charges on each atom, identifying the most electron-rich (negative) and electron-poor (positive) sites.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These calculated values allow for a comparative assessment of the reactivity of this compound against other molecules. researchgate.netresearchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.0 |

| Electron Affinity (A) | -ELUMO | -1.5 |

| Electronegativity (χ) | (I+A)/2 | 2.25 |

| Chemical Hardness (η) | (I-A)/2 | 3.75 |

| Electrophilicity Index (ω) | χ² / (2η) | 0.675 |

Intermolecular Interactions and Condensed Phase Behavior

The condensed-phase behavior of this compound, like other molecular solids, is governed by a complex network of intermolecular interactions. Understanding these non-covalent forces is crucial for predicting crystal packing, polymorphism, and material properties such as solubility and melting point. Computational methods provide powerful tools to dissect and quantify these interactions.

The molecular structure of this compound features several key functional groups that dictate its intermolecular interactions. The piperidine ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor. The piperazine ring has two tertiary amine nitrogens, which can act as hydrogen bond acceptors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. nih.gov For a molecule like this compound, the Hirshfeld surface would likely reveal distinct spots corresponding to hydrogen bonding and other close contacts.

The dnorm map would highlight the N-H···N hydrogen bonds as prominent red regions, indicating contacts shorter than the van der Waals radii. The analysis of related crystal structures suggests that weaker C-H···N interactions would also be visible. nih.gov

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. researchgate.netmdpi.com Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The plot can be deconstructed to show the percentage contribution of each type of interaction to the total surface area.

For this compound, the 2D fingerprint plot is expected to be dominated by H···H contacts, which typically appear as a large, diffuse region in the middle of the plot. researchgate.net Sharp, distinct spikes would correspond to the N-H···N and C-H···N hydrogen bonds, signifying their directionality and importance in the crystal packing. researchgate.netbohrium.com

| Interaction Type | Typical Percentage Contribution | Appearance on 2D Fingerprint Plot | Reference |

|---|---|---|---|

| H···H | ~40-70% | Large, diffuse central region | nih.govresearchgate.net |

| N···H / H···N | ~10-25% | Sharp, distinct spikes | researchgate.net |

| C···H / H···C | ~5-15% | "Wing-like" features on the sides | nih.gov |

| Other (e.g., C···C, N···C) | <5% | Scattered points | researchgate.net |

Molecular Modeling for Biological Interactions

In silico techniques such as molecular docking and pharmacophore modeling are essential for predicting and understanding the interaction of small molecules with biological macromolecules. These methods are frequently employed in drug discovery to identify potential therapeutic targets and to guide the optimization of lead compounds. Piperazine and piperidine moieties are common scaffolds in many biologically active compounds. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and identifying key intermolecular interactions. mdpi.com Given the structural motifs in this compound, it is a candidate for interaction with various receptors, particularly those that recognize amine-containing ligands, such as G-protein coupled receptors (GPCRs) or ion channels.

Computational studies on similar piperidine/piperazine-based compounds have identified the sigma 1 receptor (S1R) as a potential target. nih.gov Docking studies of these compounds into the S1R binding site revealed crucial interactions. The protonated nitrogen atoms of the piperidine and/or piperazine rings often form key ionic interactions or hydrogen bonds with acidic residues like Glu172 and Asp126 in the receptor's binding pocket. nih.gov Additionally, π-cation interactions between the charged nitrogen and aromatic residues such as Phe107 can further stabilize the complex. nih.gov It is plausible that this compound would adopt a similar binding mode, utilizing its protonatable nitrogens to anchor itself within a target's binding site.

| Potential Target Class | Key Interacting Residues (Examples) | Type of Interaction | Reference |

|---|---|---|---|

| Sigma Receptors (S1R) | Glu172, Asp126 | Ionic / Hydrogen Bond | nih.gov |

| Sigma Receptors (S1R) | Phe107 | π-cation | nih.gov |

| Kinases (e.g., CDK2) | Backbone NH of DFG-Aspartate | Hydrogen Bond | nih.gov |

| Bcl-2 Family Proteins | Not specified | Strong binding energy observed | nih.govrsc.org |

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would likely include:

Hydrogen Bond Acceptors: The two tertiary nitrogen atoms of the piperazine ring.

Hydrogen Bond Donor: The secondary nitrogen atom of the piperidine ring.

Positive Ionizable Feature: At physiological pH, one or more of the nitrogen atoms would be protonated, serving as a key feature for ionic interactions.

Hydrophobic Features: The ethyl group and the aliphatic rings contribute to hydrophobic interactions.

Ligand-protein interaction profiling from docking studies on related compounds confirms the importance of these features. nih.gov The network of interactions typically involves a combination of hydrogen bonds, ionic bridges, and hydrophobic contacts that collectively determine the binding affinity and specificity of the ligand for its target. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to explore the conformational changes that may occur upon ligand binding.

For a complex of this compound with a target protein, an MD simulation could reveal:

The stability of key hydrogen bonds and ionic interactions over the simulation period.

The role of water molecules in mediating ligand-protein interactions (water bridges).

The flexibility of the ligand and the protein's binding site.

A more accurate estimation of binding free energy.

Studies on similar ligands have used MD simulations to confirm that crucial interactions, such as salt bridges with key acidic residues, are maintained throughout the simulation, indicating a stable binding mode. nih.gov These simulations can categorize and quantify the duration of different types of interactions, including hydrogen bonds, hydrophobic contacts, and ionic bonds, providing a comprehensive understanding of the binding dynamics. nih.govmdpi.com

Theoretical Spectroscopic Property Predictions

Detailed theoretical predictions for the spectroscopic properties of this compound are not available in published literature. The following sections outline the standard computational methodologies that would be employed for such predictions, should a research study be undertaken.

Prediction of Vibrational Spectra (FT-IR, Raman)

To predict the vibrational spectra, the molecular geometry of this compound would first be optimized using a computational method, typically DFT with a suitable functional (e.g., B3LYP) and basis set. Following optimization, frequency calculations would be performed to yield the theoretical vibrational modes. The resulting data would be presented in a table listing the calculated wavenumber (in cm⁻¹), the corresponding vibrational assignment (e.g., C-H stretch, N-H bend), and the predicted intensity for both FT-IR and Raman spectra.

Table 1: Hypothetical Data Table for Predicted Vibrational Spectra

| Calculated Wavenumber (cm⁻¹) | Vibrational Assignment | Predicted FT-IR Intensity | Predicted Raman Activity |

|---|

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR spectra would involve calculating the magnetic shielding tensors for each nucleus (typically ¹H and ¹³C) using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are performed on the previously optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (in ppm) by referencing them against a standard, such as Tetramethylsilane (TMS). The results would be tabulated to compare theoretical shifts with any available experimental data.

Table 2: Hypothetical Data Table for Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|

Prediction of Electronic Absorption Spectra (UV-Vis, TD-DFT)

The electronic absorption spectrum would be predicted using TD-DFT calculations. This method provides information about the electronic transitions from the ground state to various excited states. The output includes the excitation energy, the corresponding wavelength (λmax in nm), and the oscillator strength (f), which relates to the intensity of the absorption peak. These theoretical values help in understanding the electronic structure and interpreting experimental UV-Vis spectra.

Table 3: Hypothetical Data Table for Predicted Electronic Absorption Spectra

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| ethyl N-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]carbamate |

Structure Activity Relationship Sar Studies of Piperazine and Piperidine Derivatives, Relevant to 1 Ethyl 4 Piperidin 2 Ylmethyl Piperazine

Elucidation of Key Structural Elements for Biological Activities

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, valued for its structural rigidity and the presence of two nitrogen atoms. researchgate.netnih.gov These nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets such as receptors and enzymes. nih.govresearchgate.net The basicity of the piperazine nitrogens, which can be modulated by substituents, is a key determinant of its interaction with acidic residues in protein binding sites. nih.gov

Furthermore, the piperazine moiety often contributes to favorable pharmacokinetic properties. Its ability to form salts can enhance aqueous solubility, which is a critical factor for oral bioavailability. nih.govscilit.com The six-membered ring with its two opposing nitrogen atoms provides a large polar surface area, which can improve absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.netnih.gov In many drug molecules, the introduction of a piperazine ring has been shown to improve both target affinity and specificity. researchgate.netscilit.com The versatile nature of the piperazine structure allows for easy modification, making it a valuable component in the design of new bioactive molecules. researchgate.netscilit.com

The substitution pattern on the piperazine ring is critical. In 1,4-disubstituted piperazines, the nature of the substituents on both nitrogen atoms can dramatically influence the compound's affinity and selectivity for different biological targets. researchgate.net For instance, in the context of antipsychotic agents, the substituents on the piperazine ring play a crucial role in modulating activity at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

The piperidine (B6355638) ring, a six-membered heterocyclic amine, is another privileged scaffold found in a vast number of pharmaceuticals and natural products. encyclopedia.pubijnrd.orgresearchgate.net Its presence in a molecule can significantly influence the pharmacological profile, including its ability to interact with a wide range of biological targets like enzymes and receptors. ontosight.ai The piperidine nitrogen is typically basic and can participate in ionic interactions with biological targets.

The conformation of the piperidine ring, which usually adopts a chair conformation, can also play a role in its binding to specific receptors. The spatial orientation of substituents on the piperidine ring is therefore a critical factor in determining biological activity. researchgate.net In some instances, replacing a piperazine ring with a piperidine ring has been shown to be a key structural element for dual activity at different receptors. acs.orgnih.gov

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). researchgate.net Its incorporation into a molecule can improve brain exposure. encyclopedia.pub Like piperazine, the piperidine ring can also be used to enhance the aqueous solubility of a drug. pharmablock.com The diverse biological activities of piperidine derivatives range from antimicrobial and anticancer effects to neurological applications. ijnrd.orgontosight.ai

Substituents on the piperazine and piperidine rings are fundamental in fine-tuning the pharmacological activity of a compound. nih.gov In 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine, the ethyl group on one piperazine nitrogen and the piperidin-2-ylmethyl group on the other are expected to significantly modulate its biological profile.

The ethyl group is a small, lipophilic substituent. The addition of such alkyl groups can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and the blood-brain barrier. Increased lipophilicity can sometimes lead to improved in vitro activity. mdpi.com The size and nature of the N-alkyl substituent on a piperazine ring can be critical for receptor binding. ijrrjournal.com

The piperidin-2-ylmethyl group serves as a linker connecting the piperazine and piperidine rings. The length and flexibility of such linkers are known to be important for optimizing binding affinity to target receptors. ijrrjournal.com The attachment at the 2-position of the piperidine ring introduces a specific spatial relationship between the two heterocyclic rings. The presence of heterocyclic groups attached to the basic piperidine or piperazine rings has been shown to potentiate antipsychotic activity. nih.govingentaconnect.com

In general, the introduction of various substituents, including other alkyl or aryl groups, can have a profound impact:

Aryl groups: Arylpiperazine derivatives are a well-known class of compounds with significant activity at serotonin and dopamine receptors. ijrrjournal.com The electronic properties of substituents on the aryl ring (electron-donating or electron-withdrawing) can influence receptor binding affinity and selectivity. museonaturalistico.it

Other alkyl groups: The length of an alkyl chain can affect affinity for certain receptors. For example, in some piperazine derivatives, a four-carbon chain has been found to be optimal for activity. ijrrjournal.com

Heterocyclic groups: The attachment of different heterocyclic groups to piperazine or piperidine rings can greatly enhance biological activity. nih.govingentaconnect.com

Table 1: Influence of Different Substituents on the Activity of Piperazine and Piperidine Derivatives

| Substituent Class | General Effect on Activity | Example from Research |

|---|---|---|

| Small Alkyl Groups (e.g., Ethyl) | Modulates lipophilicity and can influence membrane permeability and receptor binding. | Introduction of lipophilic substituents improved in vitro activity against certain mycobacteria. mdpi.com |

| Aryl Groups | Can confer high affinity and selectivity for specific receptors, particularly serotonin and dopamine receptors. | Electron-withdrawing lipophilic substituents on a phenyl ring decreased in vitro efficiency against Mtb H37Rv. mdpi.com |

| Heterocyclic Groups | Often potentiates the desired biological activity, such as antipsychotic effects. | Attachment of different heterocyclic groups to basic piperidine and piperazine rings greatly potentiated antipsychotic activity. nih.govingentaconnect.com |

| Linker Groups (e.g., -CH2-) | The length and flexibility of the linker between active moieties are critical for optimal receptor interaction. | A four-carbon chain was found to be optimal for activity in a series of heteroaryl piperazine derivatives. ijrrjournal.com |

Impact of Regio- and Stereoisomerism on Biological Activity

The precise three-dimensional arrangement of atoms in a molecule is often a critical determinant of its biological activity. For a compound like this compound, both the point of attachment of substituents (regioisomerism) and their spatial orientation (stereoisomerism) can have a profound impact on its pharmacological properties.

Regioisomerism, or the variation in the position of substituents on a scaffold, can lead to significant differences in biological activity. The point of attachment of a substituent can alter the molecule's shape, polarity, and ability to interact with specific residues in a binding pocket.

In the case of piperazine derivatives, the position of attachment of a substituent to an associated aromatic or heterocyclic ring has been shown to influence binding affinity profiles for receptors such as dopamine D2 and D3 receptors. nih.gov For example, changing the point of attachment of an indole (B1671886) moiety to a piperazine ring from the 2-position to the 3-position can result in a notable change in receptor affinity. nih.gov Similarly, substituents at the ortho or meta positions of a phenyl group on a piperazine ring can be decisive for affinity to 5-HT1A receptors. nih.gov

For this compound, the piperidin-2-ylmethyl substituent is crucial. If this group were attached at the 3- or 4-position of the piperidine ring instead, the resulting regioisomers would likely exhibit different pharmacological profiles due to the altered spatial relationship between the piperazine and piperidine moieties. This could affect how the molecule fits into a receptor binding site and interacts with key amino acid residues.

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. nih.gov Enantiomers of a chiral drug can exhibit widely different potency, selectivity, and even pharmacological effects.

In this compound, the piperidine ring has a chiral center at the 2-position. This means the compound can exist as two enantiomers, (R)- and (S)-1-Ethyl-4-(piperidin-2-ylmethyl)piperazine. It is highly probable that these two enantiomers will display different biological activities. For instance, in a series of piperazinyl bicyclic derivatives, the biological activity was found to reside in the R enantiomer. nih.gov

The stereochemical configuration can affect:

Receptor Binding: One enantiomer may fit more snugly into a chiral binding site on a receptor, leading to a stronger and more favorable interaction.

Enzyme Inhibition: The stereochemistry of an inhibitor can be critical for its ability to bind to the active site of an enzyme.

Pharmacokinetics: Stereochemistry can influence drug metabolism, with one enantiomer being metabolized more rapidly than the other, leading to different durations of action. nih.gov

The introduction of piperazine fragments into a molecule can lead to stereoselective effects on biological activity. researchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers of chiral piperazine and piperidine derivatives are often essential steps in drug development to identify the more potent and selective isomer (the eutomer).

Table 2: Summary of Isomeric Effects on Biological Activity

| Isomerism Type | Key Considerations | Expected Impact on this compound |

|---|---|---|

| Regioisomerism | The position of the -CH2-piperazine substituent on the piperidine ring (2-, 3-, or 4-position). | Different positional isomers would likely exhibit varied affinities and selectivities for biological targets due to altered spatial arrangements of the heterocyclic rings. nih.gov |

| Stereoisomerism | The chiral center at the 2-position of the piperidine ring leads to (R) and (S) enantiomers. | The two enantiomers are expected to have different potencies and selectivities. One enantiomer is likely to be significantly more active than the other. nih.govnih.gov |

Structure-Affinity and Structure-Selectivity Relationships in Drug Design

The rational design of novel therapeutic agents often involves fine-tuning the structure of a lead compound to optimize its interaction with biological targets. For molecules containing piperazine and piperidine rings, such as this compound, understanding the intricate relationships between their structural features and their binding profiles is crucial for developing potent and selective drugs.

Correlations between Structural Features and Specific Receptor Binding Profiles

The affinity of piperazine and piperidine derivatives for specific receptors is dictated by a combination of steric, electronic, and hydrophobic interactions. Modifications at various positions on these heterocyclic scaffolds can lead to significant changes in their binding affinities.

The nature of the substituent on the piperazine nitrogen is a key determinant of receptor affinity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor ligands, the replacement of a piperazine ring with a piperidine moiety was identified as a critical structural element for dual activity. acs.orgnih.gov This highlights that the fundamental nature of the heterocyclic core profoundly influences receptor interaction.

The linkage between the piperazine and piperidine rings also plays a pivotal role. The length and flexibility of this linker can affect the spatial orientation of the two rings, which must adopt a specific conformation to fit optimally into the receptor's binding pocket. Studies on sigma receptor ligands have shown that an optimal carbon chain length in the linker can lead to higher binding affinities. nih.gov

Furthermore, substitutions on the piperidine ring can dramatically alter the binding profile. The position and nature of these substituents can create specific interactions with amino acid residues in the receptor's active site, thereby enhancing affinity. For example, halogen-substituted sulfonamides in a series of piperidine-based derivatives displayed high affinity for σ1 receptors. nih.gov Molecular docking studies have revealed that interactions such as salt bridges and hydrogen bonds between the piperidine nitrogen and receptor residues like Glu172 and Asp126 are crucial for high-affinity binding. rsc.orgnih.gov

The following interactive data table summarizes the influence of various structural modifications on the receptor binding profiles of piperazine and piperidine derivatives.

| Structural Feature | Modification Example | Impact on Receptor Binding Profile | Supporting Evidence |

| Heterocyclic Core | Piperazine vs. Piperidine | Can be a critical determinant for dual receptor activity (e.g., H3/σ1). acs.orgnih.govnih.gov | Swapping piperazine for piperidine can drastically change affinity for specific targets. acs.orgnih.govnih.gov |

| Linker Length | Methylene (B1212753) vs. Ethylene vs. Propylene | An optimal linker length is often required for maximal receptor affinity. nih.gov | Studies on σ1 receptor ligands showed that a specific carbon chain length (n=1) resulted in higher affinities compared to shorter or longer linkers. nih.gov |

| Piperidine Substitution | Benzyl and Halogen-substituted sulfonamides | Can significantly enhance affinity and selectivity for specific receptor subtypes. nih.gov | A 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a highly selective σ1 ligand. nih.gov |

| Piperazine N-substituent | Arylalkyl vs. Arylalkylsulfonyl | The nature of this substituent modulates interaction with hydrophobic pockets of the receptor. | Different N-substituents can alter the compound's interaction with the primary and secondary hydrophobic sites of σ1 receptors. rsc.orgnih.gov |

Strategies for Achieving Selectivity over Related Biological Targets

Achieving selectivity for a specific biological target while avoiding interactions with related off-target receptors is a primary goal in drug design to minimize side effects. For piperazine and piperidine-containing compounds, several strategies can be employed to enhance selectivity.

One approach is to exploit subtle differences in the amino acid composition of the binding sites of different receptors. By introducing substituents that form specific interactions with unique residues in the target receptor, selectivity can be improved. For example, in a series of piperidine-4-carboxamide derivatives, the introduction of an aromatic scaffold on the carboxamide nitrogen led to high affinity and selectivity for the σ1 receptor. units.it

Another strategy involves modulating the physicochemical properties of the ligand, such as its basicity. The protonation state of the piperazine or piperidine nitrogen at physiological pH can influence its interaction with acidic residues in the receptor binding pocket. It has been observed that the lower basicity of benzylpiperazine-derived compounds could explain their moderate σ1 receptor affinity but significant selectivity over σ2 receptors. rsc.org

Conformational constraint is also a powerful tool for achieving selectivity. By rigidifying the molecule, for example, through the introduction of cyclic structures or by modifying the linker, the compound can be locked into a conformation that is preferentially recognized by the target receptor. Research on CDK2 inhibitors demonstrated that creating more rigid structures, such as replacing a flexible chain with a cyclohexanol (B46403) or piperidine moiety, improved selectivity against other kinases. acs.org

Rational Design of Analogues for Targeted Activity Enhancement

Building upon the understanding of structure-activity relationships, the rational design of analogues of this compound aims to systematically modify its structure to enhance its activity at a desired biological target.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. enamine.net This strategy is widely used in drug design to enhance potency, selectivity, and pharmacokinetic properties. acs.org

For the this compound scaffold, several bioisosteric replacements can be considered. The piperazine ring, for example, could be replaced with other diamine-containing heterocycles like homopiperazine. acs.org Such modifications can alter the pKa, lipophilicity, and conformational flexibility of the molecule, potentially leading to improved interactions with the target receptor. Various companies offer libraries of piperazine analogues for this purpose in drug design. enamine.netenamine.net

Similarly, the piperidine ring can be replaced by other cyclic amines. The choice of the bioisostere would depend on the desired change in properties. For instance, replacing piperidine with a more constrained bicyclic system could enhance selectivity by reducing the number of accessible conformations. The design and synthesis of bridged piperidine and piperazine isosteres have been explored to create novel analogues with improved properties. researchgate.net

The following interactive data table provides examples of potential bioisosteric replacements for the core scaffolds of this compound.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| Piperazine | Homopiperazine | To alter ring size and basicity. acs.org | May improve binding affinity or pharmacokinetic properties. |

| Piperazine | Spirodiamine analogues | To introduce conformational rigidity and potentially reduce cytotoxicity. enamine.netenamine.net | Enhanced target selectivity and improved safety profile. |

| Piperidine | Bridged bicyclic amines | To restrict conformational flexibility. researchgate.net | Increased receptor selectivity. |

| Piperidine | Azetidine-based analogues | To create "stretched" analogues with different spatial arrangements. | May access different binding modes within the receptor. |

Principles for Modifying the Piperazine-Piperidine Linkage

The length of the linker is a key parameter. Shortening or lengthening the methylene bridge in this compound would alter the distance between the two nitrogen-containing rings, which could be crucial for optimal interaction with the binding sites on the target receptor. In the context of PROTACs (Proteolysis Targeting Chimeras), the linker length is pivotal for the formation of an efficient ternary complex. nih.govrsc.org

Introducing rigidity into the linker can also be a valuable strategy. Replacing the flexible single bonds with more rigid elements, such as double bonds or small rings, can pre-organize the molecule into a more bioactive conformation, thus enhancing its affinity for the target. The insertion of a piperazine moiety into a linker is a known strategy to increase rigidity. rsc.orgresearchgate.net

The chemical nature of the linker can also be modified to introduce new functionalities. For example, incorporating amide or ether groups can introduce hydrogen bond donor or acceptor capabilities, which could lead to new interactions with the receptor. However, it's important to consider how such modifications might affect the pKa of the nearby piperazine nitrogen, as this can influence the protonation state and, consequently, the binding interactions. nih.govrsc.org

Mechanistic Insights into the Biological Interactions of 1 Ethyl 4 Piperidin 2 Ylmethyl Piperazine Analogues

Modulation of Neurotransmitter Receptor Systems

The interaction of 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine analogues with neurotransmitter systems is a cornerstone of their pharmacological profile. These compounds can act as antagonists, agonists, or modulators at various receptors, influencing neuronal signaling pathways critical for mood, cognition, and motor control.

Dopamine (B1211576) Receptor (D2DAR) Antagonism and Ligand Interactions

Analogues featuring the arylpiperazine scaffold are well-documented for their interaction with dopamine D2-like receptors (D2, D3, and D4). nih.gov These receptors are principal targets for antipsychotic medications. nih.gov The antagonistic activity of these compounds at D2 receptors is a key mechanism for mitigating the positive symptoms of schizophrenia. drugbank.comresearchgate.net Structure-activity relationship (SAR) studies reveal that the nature of the aryl group and the substituents on the piperazine (B1678402) ring significantly influence binding affinity and selectivity. For instance, the introduction of specific aza-aromatic units can modulate potency and selectivity between D3 and D2 receptors. acs.org

The development of ligands with high selectivity for the D3 receptor over the D2 receptor has been a significant challenge due to the high sequence homology between these subtypes. acs.org However, certain N-phenylpiperazine analogues have demonstrated considerable D3 selectivity. mdpi.com This is often attributed to a "bitopic" binding mode, where the ligand interacts with both the primary binding site (orthosteric site) and a secondary, allosteric site on the receptor. mdpi.com This dual interaction can enhance both affinity and selectivity, offering a pathway to develop therapeutics with fewer extrapyramidal side effects commonly associated with non-selective D2 antagonism. nih.govresearchgate.net

| Compound Analogue Structure | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| Arylpiperazine | D2 | 2.2 | Antagonist | researchgate.net |

| Arylpiperazine | D3 | 1.8 | Antagonist | researchgate.net |

| Acylaminobutylpiperazine | D3 | 3.5 | Antagonist | acs.org |

| N-Phenylpiperazine Analogue (6a) | D3 | 1.4 | Ligand | mdpi.com |

| N-Phenylpiperazine Analogue (6a) | D2 | 1100 | Ligand | mdpi.com |

Serotonin (B10506) Receptor (5-HT1A, SERT) Agonism and Reuptake Inhibition

Many arylpiperazine derivatives exhibit a dual mechanism of action involving the serotonin system. They often act as partial agonists at the 5-HT1A receptor and as inhibitors of the serotonin transporter (SERT). nih.govnih.gov This combined profile is characteristic of some third-generation anxiolytics and antidepressants. nih.gov 5-HT1A receptor agonism contributes to anxiolytic and antidepressant effects, while SERT inhibition increases the synaptic availability of serotonin, a primary mechanism of selective serotonin reuptake inhibitors (SSRIs). nih.gov

The structural features that confer this dual activity have been extensively studied. The piperazine ring acts as a versatile scaffold, connecting an aryl group that interacts with the receptor to a side chain that influences transporter binding. nih.govnih.gov For example, compounds incorporating a 1-(2-biphenyl)piperazine moiety have been identified as high-affinity 5-HT7 receptor antagonists, demonstrating the scaffold's versatility in targeting different serotonin receptor subtypes. nih.gov The development of compounds that balance potent 5-HT1A receptor affinity with effective SERT inhibition is a key strategy in creating novel antidepressants with potentially faster onset and improved efficacy. d-nb.info

| Compound Analogue Type | Target | Activity | Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|---|---|

| Arylpiperazine (Compound 27) | 5-HT1A | High Affinity | 0.44 | d-nb.info |

| Arylpiperazine | SERT | Inhibitor | Varies | nih.gov |

| 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one | 5-HT1A/1B/1D | Antagonist | Potent | nih.gov |

| 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one | SERT | Inhibitor | Varies | nih.gov |

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including dopamine, acetylcholine (B1216132), and serotonin. nih.gov Antagonism of the H3R enhances neurotransmitter release, a mechanism that holds promise for treating cognitive disorders and other CNS conditions. nih.govacs.org Recent research has identified that piperidine and piperazine derivatives can act as potent H3R antagonists. nih.govacs.org

Interestingly, comparative studies have shown that the choice between a piperidine and a piperazine core can dramatically influence selectivity and dual-target activity. In some series, replacing a piperazine ring with a piperidine ring significantly increases affinity for the sigma-1 receptor while maintaining high affinity for the H3R. nih.gov For example, one study compared two compounds differing only in this core structure: the piperazine analogue (KSK67) was highly selective for H3R, whereas the piperidine analogue (KSK68) showed high affinity for both H3 and σ1 receptors. acs.org This highlights the piperidine moiety as a potentially critical structural element for achieving dual H3/σ1 receptor antagonism. nih.gov

Sigma Receptor (σ1R, σ2R) Ligand Activity and Modulation of Cellular Pathways

Sigma receptors (σ1R and σ2R) are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondria interface, that modulate a variety of cellular signaling pathways, including calcium signaling and ion channel function. nih.govnih.gov They are recognized as important targets for therapeutic intervention in neuropathic pain and neurodegenerative diseases. nih.govunict.it

Analogues of this compound, particularly those with a piperidine core, have been identified as high-affinity ligands for sigma receptors. nih.govacs.org The σ1R, in particular, has been implicated in the regulation of multiple neurotransmitter systems. nih.gov As mentioned, certain piperidine-based H3R antagonists also exhibit nanomolar affinity for σ1R, suggesting a dual-targeting mechanism that could be beneficial for treating complex conditions like neuropathic pain. nih.govacs.org The piperidine ring appears to be a key structural feature for high σ1R affinity, while the piperazine core often leads to lower affinity at this target. nih.gov Functional studies have confirmed that some of these dual-activity compounds act as antagonists at both H3R and σ1R, presenting a novel approach for developing advanced analgesics. acs.org

| Compound Analogue | Core Structure | hH3R Affinity | σ1R Affinity | σ2R Affinity | Reference |

|---|---|---|---|---|---|

| Analogue 4 / KSK67 | Piperazine | 3.17 | 1531 | - | nih.govacs.org |

| Analogue 5 / KSK68 | Piperidine | 7.70 | 3.64 | - | nih.govacs.org |

| Analogue 11 | Piperidine | 6.2 | 4.41 | 67.9 | nih.gov |

Muscarinic Receptor 4 (M4R) Antagonism and Neurological Implications

The M4 muscarinic acetylcholine receptor (M4R) is a G protein-coupled receptor that plays a crucial role in regulating cholinergic neurotransmission. nih.gov It is implicated in the pathophysiology of movement disorders like Parkinson's disease and dystonia. nih.gov Non-selective muscarinic antagonists are effective treatments for these conditions but are limited by significant side effects, many of which are attributed to the blockade of other muscarinic receptor subtypes (M1, M2, M3). nih.govdrugbank.com

Therefore, the development of selective M4R antagonists is a highly sought-after therapeutic strategy. nih.gov While direct studies on this compound are limited, research into related heterocyclic structures, such as heteroaryl piperidine ethers, has led to the discovery of selective allosteric modulators of the M4 receptor. M4 antagonism is believed to oppose aberrant neurotransmitter release and signaling pathways associated with movement disorders. nih.gov Genetic studies have confirmed that the antiparkinsonian effects of non-selective antagonists like scopolamine (B1681570) are mediated primarily through M4 receptors. nih.gov The development of selective M4 antagonists based on piperidine or piperazine scaffolds could therefore offer the therapeutic benefits of older anticholinergic drugs while minimizing their adverse effects. nih.gov

Enzyme Inhibition and Modulation Mechanisms

Beyond receptor modulation, analogues of this compound can exert their biological effects through the inhibition of key enzymes. This mode of action can complement their receptor-mediated activities or provide an independent therapeutic mechanism. For example, piperazine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular growth and proliferation. nih.gov

Sterol Biosynthesis Enzyme Inhibition (e.g., CYP51, CYP5122A1) in Parasitic Organisms

Analogues of this compound, specifically N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, have been identified as inhibitors of key enzymes in the sterol biosynthesis pathway of Leishmania parasites. nih.gov These enzymes, CYP51 (sterol 14α-demethylase) and CYP5122A1 (sterol C4-methyl oxidase), are crucial for maintaining the integrity of the parasite's cell membrane. nih.gov

The inhibitory action of these piperazine derivatives disrupts the normal production of ergosterol (B1671047), a vital component of the fungal and protozoan cell membrane. For instance, compound 18p (4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide) was found to inhibit both CYP51 and CYP5122A1 with IC50 values ≤ 1 µM. nih.gov This inhibition leads to the accumulation of 4-methylated sterols within the parasite's membrane, compromising its function and ultimately inhibiting parasite proliferation. nih.gov While some analogues show strong inhibition of CYP51, others, like compound 18p , demonstrate a more balanced or dual inhibitory profile, which could be advantageous in overcoming resistance. nih.gov

Cholinesterase (AChE, BuChE) Inhibition

Piperazine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

The inhibitory mechanism often involves the piperazine moiety acting as a linker, positioning other pharmacophoric groups within the active site of the enzymes. Molecular docking studies of a novel piperazine derivative, PMS1339 , revealed that it binds deep inside the active-site gorge of AChE, interacting with key amino acid residues such as Trp84 at the catalytic active site and Trp279 at the peripheral anionic site. mdpi.com This dual binding capability is characteristic of many potent AChE inhibitors. Enzyme kinetics experiments indicated that PMS1339 acts as a mixed-type competitive AChE inhibitor. mdpi.com

Various analogues have shown a range of potencies. For example, certain thiazole-piperazine derivatives exhibited very potent AChE inhibition, with compound 5o showing an IC50 value of 0.011 µM, which is more potent than the standard drug donepezil (B133215) (IC50 = 0.054 µM). nih.gov In another study, phthalimide-based piperazine derivatives also demonstrated significant AChE inhibitory activity, with compound 4e (containing a meta-fluoro substitution) being the most active in its series. researchgate.net Generally, many of these compounds show greater selectivity for BuChE over AChE. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Value (IC50/Ki) | Reference |

|---|---|---|---|

| Thiazole-piperazine derivative (5o) | AChE | IC50 = 0.011 µM | nih.gov |

| Piperazine derivative (PMS1339) | AChE (mice brain) | IC50 = 4.41 µM | mdpi.com |

| Piperazine derivative (PMS1339) | BuChE (mice sera) | IC50 = 1.09 µM | mdpi.com |

| Phthalimide-piperazine derivative (4a, ortho-chloro) | AChE | IC50 = 0.91 µM | e-century.us |

| Phthalimide-piperazine derivative (4e, meta-fluoro) | AChE | IC50 = 7.1 nM | researchgate.net |

| General Piperazine derivatives | AChE | IC50 = 4.59-6.48 µM | nih.gov |

| General Piperazine derivatives | BuChE | IC50 = 4.85-8.35 µM | nih.gov |

Kinase Inhibitory Mechanisms in Disease Contexts

The piperazine scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. manipal.edu These compounds can target various kinases involved in cell proliferation, survival, and angiogenesis, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and others. researchgate.netplos.org

One key mechanism is the inhibition of CDKs, which are central regulators of the cell cycle. For example, 3-(piperazinylmethyl)benzofuran derivatives have been developed as potent type II CDK2 inhibitors. manipal.edu Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often extending into a hydrophobic allosteric pocket, which can enhance affinity and selectivity. manipal.edu This mode of inhibition not only competes with ATP but also locks the kinase in an inactive state, preventing its activation by cyclins. manipal.edu Several of these benzofuran-piperazine hybrids showed potent CDK2 inhibition with IC50 values in the nanomolar range (e.g., compound 9h , IC50 = 40.91 nM), leading to cell cycle arrest and apoptosis in cancer cells. manipal.edunih.gov

Other piperazine analogues, such as piperazine–chalcone hybrids, have been shown to target VEGFR-2, a key receptor tyrosine kinase in angiogenesis. plos.org The tested compounds in one study displayed VEGFR-2 inhibitory activity with IC50 values ranging from 0.57 µM to 1.48 µM. plos.org The piperazine ring in these molecules often interacts with the hinge region of the kinase domain, a common feature for many kinase inhibitors. researchgate.net

| Compound Class | Target Kinase | Inhibitory Value (IC50) | Reference |

|---|---|---|---|

| Benzofuran-piperazine hybrid (9h) | CDK2 | 40.91 nM | nih.gov |

| Benzofuran-piperazine hybrid (11d) | CDK2 | 41.70 nM | nih.gov |

| Benzofuran-piperazine hybrid (13c) | CDK2 | 52.63 nM | nih.gov |

| Piperazine-chalcone hybrids | VEGFR-2 | 0.57 µM - 1.48 µM | plos.org |

Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides across cell membranes, a process vital for nucleotide synthesis and for the uptake of many antiviral and anticancer nucleoside analogue drugs. Piperazine analogues have emerged as novel inhibitors of these transporters, with some showing selectivity for ENT2 over the more commonly targeted ENT1.

A notable example is FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) and its analogues. Kinetic studies showed that FPMINT inhibits both ENT1 and ENT2 in an irreversible and non-competitive manner. This means it reduces the maximum transport velocity (Vmax) without affecting the substrate binding affinity (KM). The inhibitory effect could not be reversed by washing, suggesting a strong, possibly covalent, interaction with the transporter. Structure-activity relationship studies on FPMINT analogues highlighted that both the naphthalene (B1677914) and the fluorophenyl moieties are essential for potent inhibitory activity. One of the most potent analogues, compound 3c , inhibited ENT1 and ENT2 with IC50 values of 2.38 µM and 0.57 µM, respectively, demonstrating a preference for ENT2.

| Compound | Target Transporter | Inhibitory Value (IC50) | Reference |

|---|---|---|---|

| FPMINT Analogue (Compound 2b) | ENT1 | 12.68 µM | |

| FPMINT Analogue (Compound 2b) | ENT2 | 2.95 µM | |

| FPMINT Analogue (Compound 3c) | ENT1 | 2.38 µM | |

| FPMINT Analogue (Compound 3c) | ENT2 | 0.57 µM |

Antimicrobial and Antiproliferative Mechanisms

Mechanisms of Antibacterial and Antifungal Activities

Piperazine derivatives exhibit a wide range of antimicrobial activities through several distinct mechanisms.

Antibacterial Mechanisms:

Cell Membrane Disruption: Cationic piperazine-based polymers exert their effect through electrostatic interactions. The positively charged polymer is attracted to the negatively charged bacterial cell wall, leading to membrane disruption, leakage of intracellular components, and ultimately cell lysis.

Enzyme Inhibition: The piperazine ring is a core component of fluoroquinolone antibiotics like ciprofloxacin. The mechanism of action for these drugs is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination.

Inhibition of Protein Synthesis: Certain derivatives, such as those containing a benzylthio-1,3,4-thiadiazole moiety, have been reported to inhibit the formation of the 70S initiation complex in bacteria. This complex is a crucial first step in protein biosynthesis, and its disruption halts bacterial growth.

Antifungal Mechanisms:

Ergosterol Biosynthesis Inhibition: Similar to their effect in parasites, piperazine-azole hybrids act against fungi by disrupting the ergosterol biosynthetic pathway. They specifically inhibit the 14α-demethylase enzyme, which is critical for converting lanosterol (B1674476) to ergosterol. This leads to a dysfunctional cell membrane.

Induction of Oxidative Stress: Some piperazine-1-carboxamidine analogues exert their fungicidal activity by inducing the accumulation of endogenous reactive oxygen species (ROS) within the fungal cell. The resulting high levels of oxidative stress damage cellular components and lead to cell death.

Antiprotozoal Effects (e.g., against Leishmania donovani promastigotes)